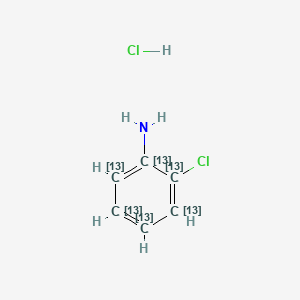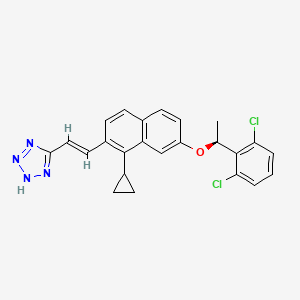
MsbA-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MsbA-IN-6 is a potent antibiotic and inhibitor of the gram-negative ATP-binding cassette (ABC) transporter MsbA. This transporter is essential for transporting lipopolysaccharide across the inner bacterial membrane. This compound exerts its bactericidal effect on Escherichia coli by inhibiting the ATPase and transport activity of MsbA, while retaining efficacy against multidrug-resistant clinical strains .
Preparation Methods
The synthetic routes and reaction conditions for MsbA-IN-6 are not explicitly detailed in the available literature.
Chemical Reactions Analysis
MsbA-IN-6 undergoes various chemical reactions, primarily focusing on its interaction with the MsbA transporter. The compound inhibits the ATPase and transport activity of MsbA, leading to the disruption of lipopolysaccharide transport in gram-negative bacteria . Common reagents and conditions used in these reactions include ATP and other substrates that interact with the MsbA transporter. The major products formed from these reactions are the inhibited forms of the MsbA transporter, leading to bacterial cell death .
Scientific Research Applications
MsbA-IN-6 has several scientific research applications, particularly in the fields of microbiology, biochemistry, and pharmacology. It is used to study the mechanisms of antibiotic resistance in gram-negative bacteria and to develop new antibiotics targeting the MsbA transporter . The compound is also valuable in understanding the structure and function of ABC transporters and their role in bacterial cell membrane biogenesis . Additionally, this compound is used in drug discovery and development to identify potential inhibitors of multidrug-resistant bacterial strains .
Mechanism of Action
MsbA-IN-6 exerts its effects by inhibiting the ATPase and transport activity of the MsbA transporter. This inhibition disrupts the transport of lipopolysaccharide across the inner bacterial membrane, leading to the accumulation of toxic intermediates and bacterial cell death . The molecular targets of this compound are the ATPase and transport domains of the MsbA transporter, which are essential for its function . The pathways involved include the ATP hydrolysis and substrate transport pathways of the MsbA transporter .
Comparison with Similar Compounds
MsbA-IN-6 is unique in its potent inhibition of the MsbA transporter and its efficacy against multidrug-resistant bacterial strains. Similar compounds include other MsbA inhibitors such as tetrahydrobenzothiophene 1 (TBT1) and G247, which also target the MsbA transporter but have different mechanisms of action . TBT1 and G247 bind to different sites on the MsbA transporter and induce distinct conformational changes, leading to varied effects on ATPase activity and substrate transport .
Properties
Molecular Formula |
C24H20Cl2N4O |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
5-[(E)-2-[1-cyclopropyl-7-[(1S)-1-(2,6-dichlorophenyl)ethoxy]naphthalen-2-yl]ethenyl]-2H-tetrazole |
InChI |
InChI=1S/C24H20Cl2N4O/c1-14(23-20(25)3-2-4-21(23)26)31-18-11-9-15-5-6-17(10-12-22-27-29-30-28-22)24(16-7-8-16)19(15)13-18/h2-6,9-14,16H,7-8H2,1H3,(H,27,28,29,30)/b12-10+/t14-/m0/s1 |
InChI Key |
BRIRTHDHCSCYFI-WONIAPNHSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)/C=C/C5=NNN=N5 |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)C=CC5=NNN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


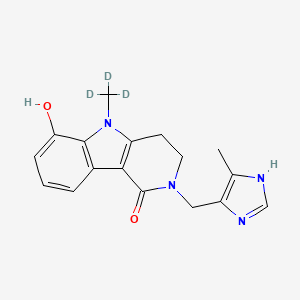
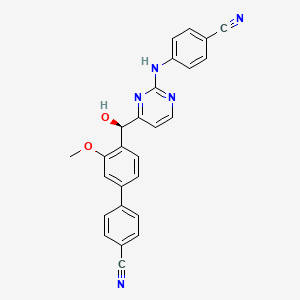
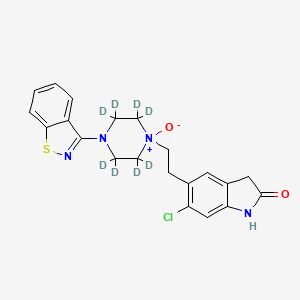
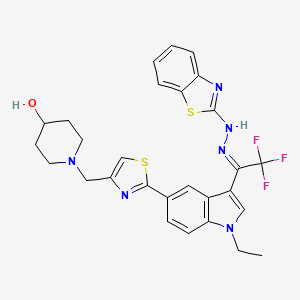
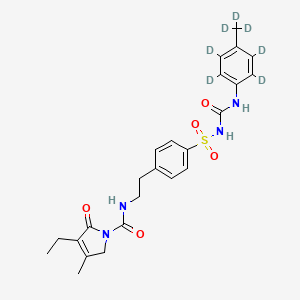
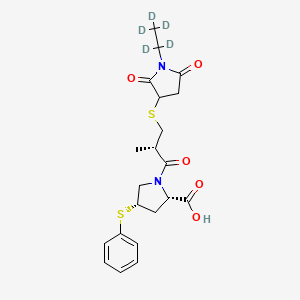

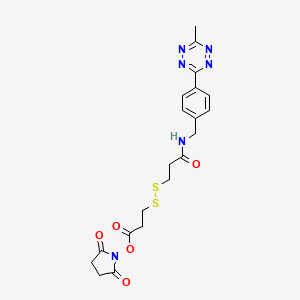
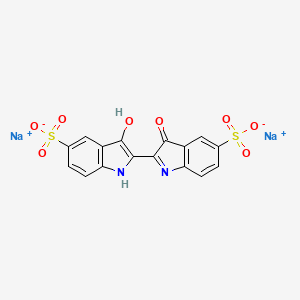

![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
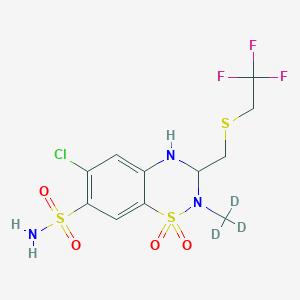
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)
